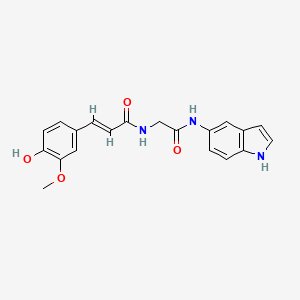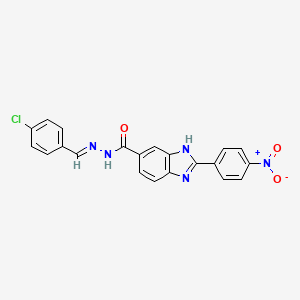
Antifungal agent 33
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 33 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound has shown promise in treating various fungal infections, making it a valuable addition to the arsenal of antifungal medications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 33 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous processes. The synthesis is optimized for cost-effectiveness and efficiency, with a focus on minimizing waste and environmental impact. Advanced techniques such as flow chemistry and automated synthesis are employed to streamline the production process.
化学反応の分析
Types of Reactions
Antifungal agent 33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, affecting the compound’s efficacy and spectrum of activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different antifungal properties. These derivatives are studied for their efficacy and safety in treating fungal infections.
科学的研究の応用
Antifungal agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology, including its impact on cell membrane integrity and metabolic pathways.
Medicine: Evaluated in clinical trials for its efficacy in treating fungal infections, particularly in immunocompromised patients.
Industry: Applied in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
作用機序
Antifungal agent 33 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its structure and function. This leads to increased membrane permeability, causing leakage of essential cell contents and ultimately cell death. The compound may also inhibit key enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
類似化合物との比較
Similar Compounds
Azoles: Inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase.
Polyenes: Bind to ergosterol and disrupt the fungal cell membrane.
Echinocandins: Inhibit β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Allylamines: Inhibit squalene epoxidase, a key enzyme in ergosterol biosynthesis.
Uniqueness
Antifungal agent 33 is unique in its dual mechanism of action, targeting both ergosterol binding and biosynthesis. This dual action enhances its efficacy and reduces the likelihood of resistance development. Additionally, its synthetic versatility allows for the creation of various derivatives with tailored antifungal properties.
特性
分子式 |
C21H14ClN5O3 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+ |
InChIキー |
KMSMQKLBYVCZSK-FSJBWODESA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)

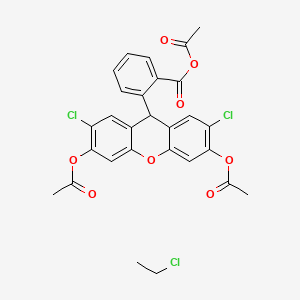
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

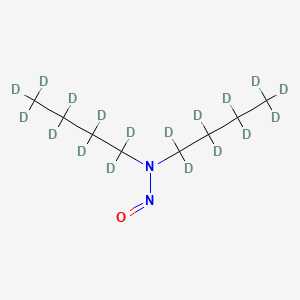
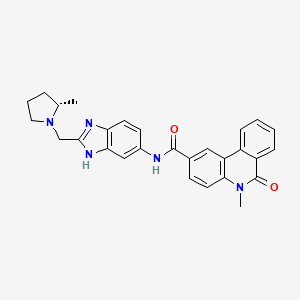
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)

